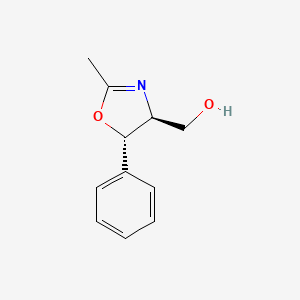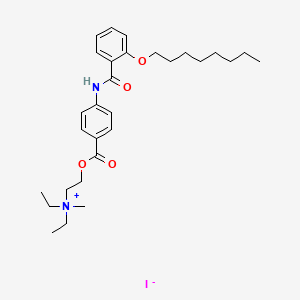
3-甲基-5-苯基-1H-1,2,4-三唑
概述
描述
3-methyl-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a methyl group at the third position and a phenyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
科学研究应用
3-methyl-5-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential neuroprotective agent.
作用机制
Target of Action
Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the biological system, resulting in various biological activities.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can lead to a variety of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Pharmacokinetics
The compound’s molecular weight is 15919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These effects are likely the result of the compound’s interaction with various enzymes and receptors in the biological system.
Action Environment
The compound has a melting point of 164-165°c , suggesting that it is stable under normal environmental conditions. It should be stored at room temperature .
生化分析
Biochemical Properties
3-methyl-5-phenyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind effectively with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between 3-methyl-5-phenyl-1H-1,2,4-triazole and cytochrome P450 can lead to the inhibition of enzyme activity, thereby affecting the metabolic pathways of various substrates. Additionally, this compound can form hydrogen bonds with proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 3-methyl-5-phenyl-1H-1,2,4-triazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-methyl-5-phenyl-1H-1,2,4-triazole can modulate the activity of kinases involved in signal transduction, leading to altered cellular responses. It also affects the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. Furthermore, 3-methyl-5-phenyl-1H-1,2,4-triazole can interfere with metabolic pathways, resulting in changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-methyl-5-phenyl-1H-1,2,4-triazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, 3-methyl-5-phenyl-1H-1,2,4-triazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-5-phenyl-1H-1,2,4-triazole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 3-methyl-5-phenyl-1H-1,2,4-triazole can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These long-term effects highlight the importance of considering the duration of exposure when evaluating the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of 3-methyl-5-phenyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, 3-methyl-5-phenyl-1H-1,2,4-triazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to inhibit critical enzymes and disrupt normal cellular functions. Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
3-methyl-5-phenyl-1H-1,2,4-triazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3-methyl-5-phenyl-1H-1,2,4-triazole can affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis. These changes can result in variations in metabolite levels, which can have downstream effects on cellular function .
Transport and Distribution
The transport and distribution of 3-methyl-5-phenyl-1H-1,2,4-triazole within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, 3-methyl-5-phenyl-1H-1,2,4-triazole can bind to plasma proteins, which can affect its distribution and bioavailability. The localization and accumulation of this compound within specific tissues can also impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-methyl-5-phenyl-1H-1,2,4-triazole is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 3-methyl-5-phenyl-1H-1,2,4-triazole can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors. Understanding the subcellular localization of 3-methyl-5-phenyl-1H-1,2,4-triazole is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction of phenylhydrazine with acetic acid under acidic conditions can yield the desired triazole compound . Another method involves the use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of 3-methyl-5-phenyl-1H-1,2,4-triazole may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize copper-catalyzed azide-alkyne cycloaddition reactions, which are known for their high regioselectivity and compatibility with various functional groups .
化学反应分析
Types of Reactions
3-methyl-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole compounds.
相似化合物的比较
Similar Compounds
1,2,3-Triazoles: These compounds have a similar structure but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like 3-amino-5-methyl-1H-1,2,4-triazole share a similar core structure but have different substituents.
Uniqueness
3-methyl-5-phenyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, making it more effective in crossing biological membranes, while the methyl group at the third position influences its reactivity and stability .
属性
IUPAC Name |
5-methyl-3-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCLXNPHJKRLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344087 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-91-0 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)







![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)




